molecular formula C6H11N B1329773 2,5-Dimethyl-3-pyrroline CAS No. 59480-92-1

2,5-Dimethyl-3-pyrroline

Cat. No. B1329773
CAS RN: 59480-92-1
M. Wt: 97.16 g/mol
InChI Key: TXQDHQBSNAJSHQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-pyrroline is a clear, colorless to slightly yellow liquid . It is used in the synthesis of pyrolyzed M–N x /C ORR catalyst .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethyl-3-pyrroline is C6H11N . Its molecular weight is 97.16 . The InChI key is TXQDHQBSNAJSHQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Dimethyl-3-pyrroline has a boiling point of 102-105 °C (lit.) and a density of 0.824 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.4404 (lit.) .

Scientific Research Applications

Asymmetric Synthesis Applications

2,5-Dimethyl-3-pyrroline has been studied for its potential in asymmetric synthesis. For example, optical resolution of 2,5-dimethyl-Δ3-pyrroline was carried out, showing possibilities for application in asymmetric synthesis, indicating its significance in the synthesis of optically active compounds (Shustov & Rauk, 1995).

Anti-Inflammatory and Antimicrobial Properties

Research on 1H-pyrrole-2,5-dione derivatives, which are structurally related to 2,5-Dimethyl-3-pyrroline, highlights their anti-inflammatory and antimicrobial properties. A study synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, showing significant anti-proliferative activity and inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications (Paprocka et al., 2022).

Crystal Structure Analysis

The crystal structure of various derivatives of 2,5-dimethyl-3-pyrroline has been extensively studied. For example, the crystal structure of 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol was determined, providing insights into the molecular structure and potential applications in material science and chemistry (Zhuang Hong, 2000).

Neurotoxicity Studies

2,5-Dimethyl-3-pyrroline and its derivatives have been studied for their neurotoxicity. Research on 3,4-dimethyl-2,5-hexanedione, a related compound, has shown that dimethyl substitution can accelerate pyrrole formation and protein crosslinking, which is significant in understanding the neurotoxicity of gamma-diketones (Anthony et al., 1983).

Photoreactivity Studies

Studies have also explored the photochemical reactions of pyrrole compounds, which include derivatives of 2,5-dimethyl-3-pyrroline. This research is essential for understanding the photochemistry of these compounds, which has implications in fields like phototherapy and photochemical synthesis (Lightner, 1974).

Safety And Hazards

2,5-Dimethyl-3-pyrroline is considered hazardous. It is an extremely flammable liquid and vapor . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

properties

IUPAC Name

2,5-dimethyl-2,5-dihydro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQDHQBSNAJSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974886
Record name 2,5-Dimethyl-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-pyrroline

CAS RN

59480-92-1
Record name 2,5-Dihydro-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59480-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-3-pyrroline
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Record name 2,5-Dimethyl-2,5-dihydro-1H-pyrrole
Source EPA DSSTox
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Record name 2,5-dimethyl-3-pyrroline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Chen, J Fu, G Li, Y Tan, Z Wang… - Chinese Journal of …, 2012 - sioc-journal.cn
In order to further explore the reactions of 5-alkoxy-3, 4-dihalo-2 (5H)-furanone with amines, the reactions with a series of unsaturated amines were investigated using KF as catalyst …
Number of citations: 2 sioc-journal.cn
DM Lemal, SD McGregor - Journal of the American Chemical …, 1966 - ACS Publications
Concerted fragmentation of the five-membered ring might occur either with conrotation or with disrotation1 of the ends of the developing diene system. 2 In Figure 1 these alternatives …
Number of citations: 83 pubs.acs.org
NK Pahadi, M Paley, R Jana, SR Waetzig… - Journal of the …, 2009 - ACS Publications
A wide variety of aldehydes, ketones, and lactols undergo redox amination when allowed to react with 3-pyrroline in the presence of a mild Brønsted acid catalyst. This reaction utilizes …
Number of citations: 96 pubs.acs.org
L Vaska, SS Bath - Journal of the American Chemical Society, 1966 - ACS Publications
(6) The reactions of S02 with some complexes of ruthenium, osmium, palladium, and platinum will be reported in a later article.(7)(a) LH Vogt, Jr., Ph. D. Thesis, Rensselaer Polytechnic …
Number of citations: 119 pubs.acs.org
B Leon, DK Straub - Inorganica chimica acta, 1989 - Elsevier
Results The corrected magnetic moments in the temperature range 5-300 K for seven tris (dithiocarbamato)-iron (Il1) complexes are given in Table 1. There is an essentially linear …
Number of citations: 7 www.sciencedirect.com
LM Hodges, J Gonzalez, JI Koontz… - The Journal of …, 1995 - ACS Publications
The reactivity of a series of pyrrole complexes of the form [Os (NH3) 5 (4, 5-? 72-L)] 2+(OTf) 2 (L= pyrrole and alkylated pyrroles) is surveyed with various electrophiles. The pyrrole …
Number of citations: 40 pubs.acs.org
RR Harji - 1999 - search.proquest.com
The Birch reduction of electron-deficient 3-substituted pyrroles is described. Use of an amide activating group, and a tert-butyl carbamate as a pyrrole nitrogen protecting group enabled …
Number of citations: 2 search.proquest.com
LM Hodges - 1995 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
JW Nebzydoski - 1969 - search.proquest.com
The first involved the preparation and thermal decar-bonylation of a series of bridged ketones. The endo bridged ketones were prepared by addition of the appropriate dienophiles to l, 2…
Number of citations: 2 search.proquest.com
SB POLOVSKY - 1973 - search.proquest.com
One technique for studying steric effects has been to prepare aromatic molecules whose substituents are forced into close proximity, Then, the effect on the properties of the aromatic …
Number of citations: 3 search.proquest.com

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